3-(4-Bromophenyl)prop-2-enamide: A Comprehensive Guide to Chemical Properties, Synthesis, and Applications in Drug Discovery
3-(4-Bromophenyl)prop-2-enamide: A Comprehensive Guide to Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(2E)-3-(4-bromophenyl)prop-2-enamide, commonly known as 4-bromocinnamamide, is a highly versatile chemical building block characterized by its extended conjugated system. Featuring an aryl bromide, an α,β-unsaturated double bond, and a primary amide, this molecule serves as a trifunctional scaffold in organic synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, synthetic protocols, and downstream applications in medicinal chemistry and agrochemical development.
Molecular Architecture & Physicochemical Profile
The utility of 3-(4-bromophenyl)prop-2-enamide stems from its rigid, planar geometry and the specific electronic push-pull dynamics exerted by the para-bromo substituent and the terminal amide. Table 1 summarizes its core quantitative data.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | (2E)-3-(4-bromophenyl)prop-2-enamide |
| Common Synonyms | 4-Bromocinnamamide, p-bromocinnamamide |
| CAS Registry Number | 27318-06-5[1] |
| Molecular Formula | C9H8BrNO[1] |
| Molecular Weight | 226.07 g/mol [1] |
| Melting Point | 216–217 °C[1] |
| SMILES String | O=C(N)/C=C/c1ccc(Br)cc1 |
| Structural Features | α,β-unsaturated amide, para-bromo substitution |
Mechanistic Reactivity & Structural Dynamics
The chemical behavior of 3-(4-bromophenyl)prop-2-enamide is governed by three distinct reactive centers, allowing for orthogonal functionalization:
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The Aryl Bromide (Cross-Coupling Hub): The bromine atom at the para position is highly accessible and primed for oxidative addition. It serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings) to generate complex biaryl or alkynyl-substituted cinnamate derivatives.
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The α,β-Unsaturated Amide (Michael Acceptor): The electron-withdrawing nature of the amide carbonyl polarizes the adjacent alkene, rendering the β-carbon electrophilic. While the para-bromo group exerts a mild inductive (-I) electron-withdrawing effect, its mesomeric (+M) donation slightly modulates this electrophilicity, allowing for controlled, selective conjugate (Michael) additions by soft nucleophiles (e.g., thiols, amines).
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The Primary Amide (Derivatization Site): The terminal amide can undergo N-alkylation, N-acylation, or dehydration to a nitrile. Crucially, it can be converted into various acid bioisosteres, such as hydroxamic acids, which are vital in modern drug design[2].
Divergent reactivity profile of 3-(4-bromophenyl)prop-2-enamide highlighting its functional handles.
Synthetic Methodologies & Protocols
To ensure reproducibility and high yield, the following self-validating protocols detail both standard solution-phase synthesis and advanced solid-phase applications.
Protocol A: Solution-Phase Synthesis via Knoevenagel-Doebner Condensation
Causality & Rationale: The synthesis begins with the Knoevenagel-Doebner condensation of 4-bromobenzaldehyde and malonic acid. Piperidine acts as a nucleophilic catalyst, forming a highly electrophilic iminium intermediate that accelerates malonic acid attack. Subsequent heat-driven decarboxylation is thermodynamically controlled, exclusively yielding the (E)-alkene to minimize steric clash between the bulky para-bromophenyl ring and the carboxylic acid. The resulting acid is activated to an acyl chloride to ensure rapid, irreversible amidation upon exposure to aqueous ammonia, effectively preventing competitive Michael addition of ammonia to the alkene.
Step-by-Step Methodology:
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Condensation: Dissolve 1.0 eq of 4-bromobenzaldehyde and 1.5 eq of malonic acid in pyridine. Add a catalytic amount of piperidine (0.1 eq).
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Decarboxylation: Heat the mixture to 90 °C under reflux until CO₂ evolution ceases (typically 3-4 hours). Acidify with 1M HCl to precipitate (2E)-3-(4-bromophenyl)prop-2-enoic acid. Filter and dry.
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Acid Activation: Suspend the intermediate acid in dry dichloromethane (DCM) and add 2.0 eq of thionyl chloride (SOCl₂) with a catalytic drop of DMF. Reflux for 2 hours until the solution becomes clear, indicating complete conversion to 4-bromocinnamoyl chloride. Concentrate under reduced pressure.
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Amidation: Dissolve the crude acyl chloride in dry THF. Add this solution dropwise to a vigorously stirred, ice-cold (0–5 °C) solution of 25% aqueous ammonia. The low temperature is critical to suppress hydrolysis.
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Isolation: Filter the resulting white precipitate, wash extensively with cold water, and recrystallize from aqueous methanol to yield pure 3-(4-bromophenyl)prop-2-enamide.
Protocol B: Solid-Phase Synthesis of Hydroxamic Acid Derivatives
Causality & Rationale: Hydroxamic acids are critical bioisosteres for carboxylic acids, frequently used as metal-chelating pharmacophores (e.g., in Matrix Metalloproteinase or HDAC inhibitors)[2]. Synthesizing N-hydroxy-4-bromocinnamamide via solid-phase methodology allows the use of large reagent excesses to drive the acylation to >99% completion. By immobilizing the hydroxylamine on a polystyrene-divinylbenzene resin, all soluble byproducts are easily removed via simple filtration, bypassing tedious chromatographic purification[2].
Step-by-Step Methodology:
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Resin Swelling: Suspend an O-methylhydroxylamine-functionalized resin (e.g., phenoxymethyl-copoly(styrene-1%-divinylbenzene)) in DCM for 30 minutes to maximize pore accessibility[2].
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Coupling: Add 3.0 eq of 4-bromocinnamic acid, 3.0 eq of a coupling reagent (such as DIC or HATU), and 6.0 eq of DIPEA. Agitate at room temperature for 18 hours.
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Washing: Drain the reaction mixture. Wash the resin sequentially with DCM, DMF, and methanol (3x each) to remove unreacted starting materials and urea byproducts.
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Cleavage: Treat the resin with a cleavage cocktail of 50% Trifluoroacetic Acid (TFA) in DCM for 1.5 hours to break the linker-hydroxamate bond[2].
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Isolation: Filter the resin, collect the filtrate, and evaporate the volatiles under reduced pressure to yield high-purity N-hydroxy-4-bromocinnamamide[2].
Solid-phase synthetic workflow for generating N-hydroxy-4-bromocinnamamide.
Advanced Applications in Medicinal Chemistry & Materials Science
Antifungal & Agrochemical Agents: The cinnamamide scaffold, particularly halogenated derivatives like 4-bromocinnamamide, exhibits documented fungicidal activity[3]. The lipophilic bromine atom enhances the molecule's ability to permeate fungal cell membranes. Once intracellular, the α,β-unsaturated amide acts as a mild Michael acceptor, capable of covalently modifying critical thiol-containing enzymes in the pathogen, thereby disrupting cellular function[3].
Polyamine Alkaloid Scaffolds: Cinnamoyl moieties are ubiquitous in natural polyamine alkaloids, such as the spermidine derivatives isolated from Prunus mume[4]. 4-Bromocinnamamide is frequently utilized as a synthetic precursor to generate macrocyclic and open-chain polyamine analogs for structure-activity relationship (SAR) profiling. Crystallographic studies of related derivatives, such as N,N-dimethyl-p-bromocinnamamide, reveal that the amide plane rotates approximately 15° out of the s-cis conformation relative to the conjugated system[4]. This specific structural nuance significantly influences how the molecule navigates and binds to the active sites of target proteins.
Conclusion
3-(4-Bromophenyl)prop-2-enamide is a highly modular intermediate that bridges basic organic synthesis with advanced drug discovery. By leveraging its orthogonal reactive sites—the cross-coupling potential of the aryl bromide, the electrophilicity of the enamide, and the derivatizability of the primary amide—researchers can efficiently construct complex, biologically active libraries, ranging from targeted antifungal agents to sophisticated epigenetic inhibitors.
References
- Sigma-Aldrich. "3-(4-bromophenyl)prop-2-enamide | 27318-06-5". Sigma-Aldrich Product Catalog.
- Chen, Y., et al. "Process for the solid phase synthesis of aldehyde, ketone, oxime, amine, hydroxamic acid and α,β-unsaturated carboxylic acid and aldehyde compounds." US Patent 6,710,208 B2, 2004.
- Pommier, M., et al. "Process of controlling fungi with 3,4..." US Patent 3,465,082 A, 1969.
- Meester, M. A. M., & Schenk, H. "The unusual conformational preference of N1,N5,N10-tri-p-coumaroylspermidine E-Z isomers from the Japanese apricot tree, Prunus mume, for the (ZZZ)-form; The molecular and crystal structure of N,N-dimethyl-p-bromocinnamamide." ResearchGate, 2010.
Sources
- 1. 3-(4-bromophenyl)prop-2-enamide | 27318-06-5 [sigmaaldrich.com]
- 2. US6710208B2 - Process for the solid phase synthesis of aldehyde, ketone, oxime, amine, hydroxamic acid and α,β-unsaturated carboxylic acid and aldehyde compounds - Google Patents [patents.google.com]
- 3. US3465082A - Process of controlling fungi with 3,4-dihalocinnamides - Google Patents [patents.google.com]
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